molecular formula C12H12N2O B1530661 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde CAS No. 1546847-01-1

4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No. B1530661
M. Wt: 200.24 g/mol
InChI Key: YPTZSPXAIZWFIE-UHFFFAOYSA-N
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Description

“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound with the CAS Number: 179055-28-8 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .


Molecular Structure Analysis

The InChI code for “4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is 1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Herbicide Synthesis

  • Scientific Field: Medicinal and Pharmaceutical Chemistry .
  • Application Summary: This compound is used in the synthesis of herbicides. Specifically, it’s used in the creation of quinclorac derivatives, which are potent herbicides .
  • Methods of Application: The compound is synthesized using intermediate derivatization methods (IDMs). The synthesized compounds are then tested for their herbicidal activity .
  • Results: The herbicidal activity assays showed that the synthesized compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments .

Preparation of Derivatives

  • Scientific Field: Chemical Intermediates .
  • Application Summary: This compound is used in the preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
  • Methods of Application: The compound is used in a solvent-free preparation method from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes .
  • Results: The products were obtained in high yields and short reaction times .

Medicinal Chemistry and Drug Discovery

  • Scientific Field: Medicinal Chemistry and Drug Discovery .
  • Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
  • Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
  • Results: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

Biological Activities

  • Scientific Field: Pharmacy and Agro-Chemical Industries .
  • Application Summary: 2,4-Dihydro-3H-pyrazol-3-one derivatives including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
  • Methods of Application: There are two main strategies to the synthesis of bis(pyrazolyl)methane derivatives. The first involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and the second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins and aldehydes .
  • Results: These derivatives exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .

Nanocatalyst Preparation

  • Scientific Field: Nanotechnology .
  • Application Summary: This compound is used in the preparation of a magnetically separable nanocatalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
  • Methods of Application: The compound is used in a solvent-free preparation method from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes . The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
  • Results: The synthesized nanocatalyst showed good catalytic performance and could be separated magnetically, making it a promising candidate for green chemistry applications .

Biological Activities

  • Scientific Field: Pharmacy and Agro-Chemical Industries .
  • Application Summary: 2,4-Dihydro-3H-pyrazol-3-one derivatives including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
  • Methods of Application: There are two main strategies to the synthesis of bis(pyrazolyl)methane derivatives. The first involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and the second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins and aldehydes .
  • Results: These derivatives exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents . In addition, these derivatives are applied as fungicides, analgesic, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

4-methyl-2-(2-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)11(7-9)12-5-6-13-14(12)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZSPXAIZWFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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